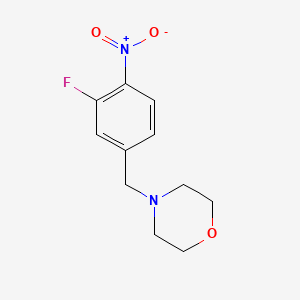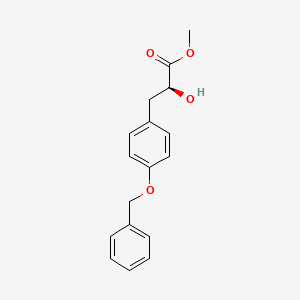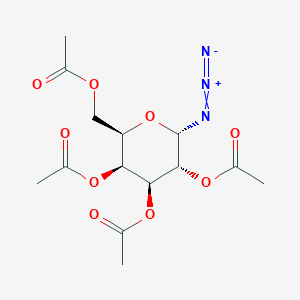
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.27 g/mol . It is also known by its synonym (5,6-Dihydro-4H-pyran-2-yl)dimethylsilanol . This compound is characterized by its unique structure, which includes a pyran ring and a dimethylsilanol group. It is primarily used in laboratory settings and has various applications in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol typically involves the reaction of 3,4-Dihydro-2H-pyran with dimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The product is then purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various silane and siloxane derivatives .
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol involves its ability to act as a protecting group for hydroxyl functionalities . The pyran ring stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions during synthesis . The dimethylsilanol group can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
(3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: This compound lacks the dimethylsilanol group and is primarily used as a protecting group for hydroxyl functionalities.
Dimethylsilanol: This compound lacks the pyran ring and is used in the synthesis of various silicon-containing compounds.
Tetrahydropyran: Similar to 3,4-Dihydro-2H-pyran but with a fully saturated ring, it is used as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of the pyran ring and the dimethylsilanol group, which provides enhanced stability and versatility in synthetic applications .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyran-6-yl-hydroxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,8)7-5-3-4-6-9-7/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDNGTLKIVNNCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462568 |
Source


|
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304669-35-0 |
Source


|
| Record name | (3,4-Dihydro-2H-pyran-6-yl)dimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
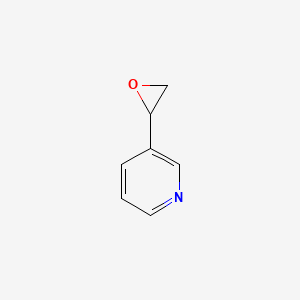
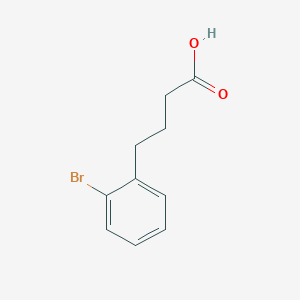


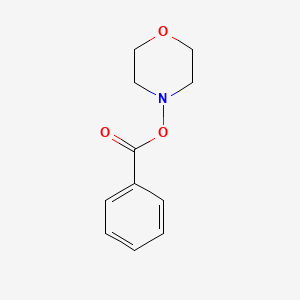
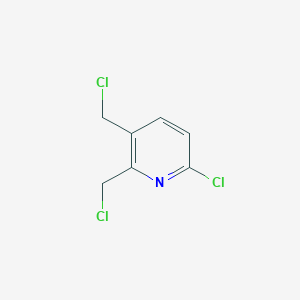
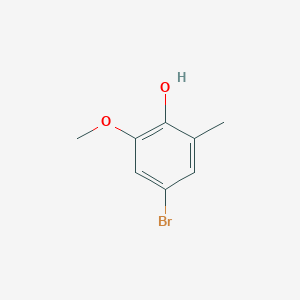
![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)
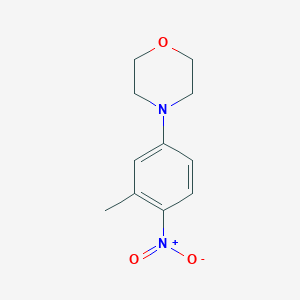
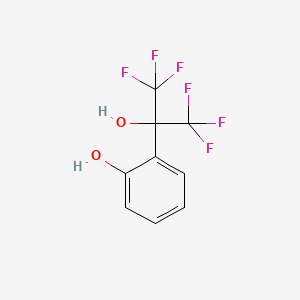
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
